molecular formula C24H28N4O5S B6514795 4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)butanamide CAS No. 687584-32-3

4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)butanamide

Cat. No.: B6514795
CAS No.: 687584-32-3
M. Wt: 484.6 g/mol
InChI Key: OMRUFIUZVWRRGI-UHFFFAOYSA-N
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Description

The compound 4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)butanamide is a heterocyclic organic molecule featuring a fused thieno[3,2-d]pyrimidine core. Key structural elements include:

  • A 2,4-dioxothieno[3,2-d]pyrimidine scaffold, which provides a rigid aromatic framework.
  • A butanamide linker at position 3, terminating in a 4-methoxyphenyl group, which may influence solubility and receptor binding .

This compound is of interest in medicinal chemistry due to the thienopyrimidine core’s prevalence in bioactive molecules, particularly in anticancer and enzyme-targeting agents .

Properties

IUPAC Name

4-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S/c1-33-18-10-8-17(9-11-18)25-20(29)7-4-13-27-23(31)22-19(12-14-34-22)28(24(27)32)15-21(30)26-16-5-2-3-6-16/h8-12,14,16H,2-7,13,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRUFIUZVWRRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)butanamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial and cytotoxic effects, based on various studies and findings.

Antibacterial Activity

Research indicates that thienopyrimidine compounds exhibit significant antibacterial properties. A study involving various thienopyrimidine derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The compound was evaluated using the paper disk diffusion method against several bacterial strains.

Table 1: Antibacterial Activity of Thienopyrimidine Derivatives

CompoundGram-positive (B. subtilis)Gram-positive (S. aureus)Gram-negative (E. coli)Gram-negative (S. typhi)
4a25 µg/mL25 µg/mL≥200 µg/mL≥200 µg/mL
4b12.5 µg/mL12.5 µg/mL100 µg/mL100 µg/mL

The results indicate that compounds with electron-withdrawing groups tend to have reduced antibacterial activity against certain strains, particularly in the case of Gram-negative bacteria .

Cytotoxic Activity

In addition to antibacterial properties, the compound has been investigated for its cytotoxic effects against cancer cell lines. Studies have shown that thienopyrimidine derivatives can exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundMCF-7 IC50 (µM)HeLa IC50 (µM)
K11510
K553

The data suggests that compounds with specific substitutions on the thienopyrimidine nucleus enhance cytotoxicity, particularly those bearing aromatic groups .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways within bacterial cells or cancer cells. For instance, thienopyrimidine derivatives may inhibit DNA synthesis or interfere with metabolic pathways essential for cell survival.

Case Studies

  • Antibacterial Efficacy : A case study involving the synthesis and evaluation of several thienopyrimidine derivatives showed that structural modifications significantly impacted their antibacterial efficacy. Compounds with a p-bromophenyl group at position C4 exhibited decreased activity against Gram-negative bacteria compared to their methyl derivatives .
  • Cytotoxic Evaluation : Another study focused on the synthesis of pyridopyrimidinone-thiazole hybrids demonstrated enhanced cytotoxicity when specific aromatic substitutions were incorporated into the structure. The findings highlighted the importance of structural diversity in developing potent anticancer agents .

Comparison with Similar Compounds

Structural Analogues with Thieno[3,2-d]pyrimidine Cores

The following table summarizes structurally related compounds and their key differences:

Compound Name Substituents Structural Features Biological Activity
Target Compound - 1-(Cyclopentylcarbamoylmethyl)
- 3-(N-(4-methoxyphenyl)butanamide)
- Cyclopentyl group enhances lipophilicity
- Butanamide linker increases flexibility
Potential kinase inhibition (inferred from core similarity)
N-(4-methoxyphenyl)-2-(3-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide - 1-(4-Methylbenzylamino-oxoethyl)
- 3-Acetamide with 4-methoxyphenyl
- Methylbenzyl group may improve membrane permeability
- Shorter acetamide linker
Antimicrobial activity (hypothesized)
N-Cyclopentyl-2-(3-(4-ethoxybenzyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide - 1-(4-Ethoxybenzyl)
- 3-Acetamide with cyclopentyl
- Ethoxybenzyl substituent alters electronic properties
- Cyclopentyl enhances steric bulk
Neuroprotective effects (observed in analogues)
2-{3-Butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide - 1-Butyl
- 3-Acetamide with 4-methoxyphenyl
- Linear butyl chain reduces steric hindrance
- Methoxyphenyl aids π-π interactions
Anticancer activity (reported for similar derivatives)
Key Observations:

The butanamide linker in the target compound offers increased conformational flexibility versus shorter acetamide linkers in analogues, which may influence binding kinetics .

Ethoxybenzyl-substituted analogues () show neuroprotective activity, suggesting that alkoxy aromatic groups may target neurological pathways .

Core Variants: Thieno[3,2-d]pyrimidine vs. Quinazoline

Comparisons with quinazoline -based derivatives () highlight:

  • Thieno[3,2-d]pyrimidine cores exhibit superior metabolic stability over quinazolines due to sulfur’s electron-withdrawing effects, reducing oxidative degradation .
  • Quinazoline derivatives with cyclohexenyl substituents () demonstrate anticancer activity, but their lack of a thiophene ring may limit bioavailability .

Pharmacokinetic Considerations

  • The target compound’s cyclopentyl group may reduce CYP450-mediated metabolism compared to pentyl or butyl chains in analogues (), prolonging half-life .
  • 4-Methoxyphenyl groups are associated with moderate aqueous solubility, balancing the lipophilicity introduced by cyclopentyl .

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